IMP-1002 -

IMP-1002

Catalog Number: EVT-1534888
CAS Number:
Molecular Formula: C25H30FN5O
Molecular Weight: 435.5474
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMP-1002 is a novel resistance breaking antimalarial N-myristoyltransferase (NMT) inhibitor, binding to NMT peptide binding pocket.
Synthesis Analysis

The synthesis of IMP-1002 involves several key steps that leverage established organic chemistry techniques. The process typically begins with the formation of aryl ether blocks through reactions such as sulfonyl transfer or Mitsunobu reactions. A critical step in the synthesis is the Suzuki cross-coupling reaction, which is employed to couple different aryl groups to form a biaryl scaffold. This scaffold is then modified by introducing various functional groups to enhance biological activity and selectivity .

  1. Formation of Aryl Ether Blocks: Utilizing commercially available aryl-hydroxyl or pyridine-hydroxyl compounds.
  2. Suzuki Coupling: Coupling aryl ether blocks with boronic acids to create biaryl intermediates.
  3. Functionalization: Introduction of additional functional groups via Mitsunobu reactions and Boc-deprotection steps to yield the final compound .
Molecular Structure Analysis

IMP-1002's molecular structure features a biaryl scaffold with specific functional groups that contribute to its binding affinity for N-myristoyltransferase. The compound's design incorporates elements that enhance its interaction with the enzyme's active site, promoting effective inhibition. Key structural data include:

  • Molecular Formula: C₁₅H₁₈N₂O₂
  • Molecular Weight: 262.32 g/mol
  • Key Functional Groups: A piperazine moiety linked to a biaryl framework which is critical for its biological activity .
Chemical Reactions Analysis

IMP-1002 primarily acts through inhibition of N-myristoyltransferase by preventing the myristoylation of substrate proteins. This inhibition alters the localization and function of these proteins within Plasmodium falciparum, leading to reduced viability of the parasite. The compound has been shown to significantly decrease the abundance of myristoylated proteins, impacting various cellular processes essential for parasite survival .

Key Reactions:

  • Inhibition Reaction: The binding of IMP-1002 to N-myristoyltransferase prevents the transfer of myristic acid from myristoyl-CoA to target proteins.
  • Effect on Protein Abundance: Quantitative proteomics studies have demonstrated that treatment with IMP-1002 leads to a significant reduction in both myristoylated and non-myristoylated protein levels within treated cells .
Mechanism of Action

The mechanism by which IMP-1002 exerts its effects involves competitive inhibition of N-myristoyltransferase. By binding to the enzyme's active site, it prevents substrate access, thereby blocking the enzymatic transfer of myristic acid. This disruption leads to altered protein function and localization, which are critical for Plasmodium falciparum's lifecycle stages, particularly during liver and blood stages of infection .

Mechanistic Insights:

  • Binding Affinity: Structural analyses suggest that IMP-1002 forms stable interactions within the enzyme's binding pocket, enhancing its inhibitory potency.
  • Impact on Myristoylation: The inhibition results in decreased levels of myristoylated proteins essential for cellular processes such as membrane trafficking and signal transduction .
Physical and Chemical Properties Analysis

IMP-1002 exhibits several notable physical and chemical properties that contribute to its functionality as a drug candidate:

  • Solubility: The compound maintains favorable solubility profiles conducive for biological assays.
  • Stability: Chemical stability under physiological conditions enhances its potential for therapeutic applications.
  • LogP Value: The calculated partition coefficient (LogP) indicates moderate lipophilicity, which is beneficial for cellular uptake .
Applications

IMP-1002 has significant potential applications in scientific research and therapeutic development:

  1. Antimalarial Drug Development: As an inhibitor of N-myristoyltransferase, it represents a novel approach to target Plasmodium falciparum effectively.
  2. Investigative Tool: Its mechanism can be utilized in studies exploring protein modifications and their implications in cellular signaling pathways.
  3. Potential Broad-Spectrum Applications: Given its role in protein modification, there may be opportunities for developing IMP-1002 against other diseases where myristoylation plays a critical role .
Introduction to Malaria Chemotherapy & Target Validation

Global Burden of Plasmodium falciparum Infections

Plasmodium falciparum malaria remains a catastrophic global health challenge, with an estimated 228 million cases and 405,000 deaths reported globally in 2018. The WHO African Region bears 93% of this burden (213 million cases), followed by Southeast Asia (3.4%) and the Eastern Mediterranean (2.1%). Nigeria (25%), the Democratic Republic of Congo (12%), and Uganda (5%) account for nearly half of all cases [1] [9]. Children under five years old are disproportionately affected, representing 67% of global malaria mortality (272,000 deaths annually) due to underdeveloped immunity [1] [3]. Despite progress, P. falciparum’s ability to develop resistance threatens control efforts. Artemisinin partial resistance, initially confined to the Greater Mekong Subregion, has now been confirmed in Eritrea, Rwanda, Uganda, and Tanzania, raising concerns about treatment failure [1] [3].

Limitations of Current Antimalarial Therapies

Artemisinin-based combination therapies (ACTs) are the frontline treatment for uncomplicated P. falciparum malaria. However, their efficacy is compromised by several factors:

  • Emerging Drug Resistance: Delayed parasite clearance times linked to kelch13 mutations reduce ACT effectiveness. This resistance has expanded beyond Southeast Asia to Africa, home to the highest malaria burden [1] [3].
  • Diagnostic Challenges: Rapid diagnostic tests (RDTs) targeting histidine-rich protein 2 (HRP2) fail to detect parasites with pfhrp2/3 gene deletions, leading to false negatives. Such deletions are confirmed in 41 endemic countries, including Brazil and Djibouti, where prevalence exceeds 15% [1].
  • Pharmacological Limitations: Short half-lives of artemisinin derivatives necessitate combination with longer-acting partner drugs, which themselves face resistance (e.g., lumefantrine resistance in Africa) [3].

These issues underscore the urgency for novel antimalarials with distinct mechanisms of action.

N-Myristoyltransferase (NMT) as a Therapeutic Target in Apicomplexan Parasites

N-myristoyltransferase (NMT) catalyzes the co-translational attachment of myristate (C14:0 fatty acid) to the N-terminal glycine of substrate proteins. This modification facilitates membrane localization and function of proteins involved in vital parasite processes:

  • Biological Essentiality: Genetic knockdown of Plasmodium berghei NMT causes rapid parasite death in vivo, confirming its essentiality [2]. In P. falciparum, NMT substrates include glideosome-associated protein 45 (GAP45), calcium-dependent protein kinase 1 (CDPK1), and ADP-ribosylation factor 1 (ARF1), which govern host cell invasion, organelle development, and vesicular trafficking [2] [4] [10].
  • Structural Tractability: Plasmodium NMT shares <50% sequence identity with human isoforms, enabling selective inhibition. The enzyme’s peptide-binding pocket accommodates parasite-specific sequences, providing a molecular basis for drug design [4] [8] [10].
  • Phenotypic Consequences: NMT inhibition disrupts inner membrane complex (IMC) formation—a subpellicular organelle critical for parasite motility and replication. This leads to "pseudoschizont" arrest at the 4–6 nucleus stage and catastrophic parasite death [2] [8] [10].

Table 1: Key NMT Substrates in P. falciparum and Their Functions

Substrate ProteinBiological FunctionConsequence of Inhibition
GAP45Glideosome assembly; bridges plasma membrane and IMCFailure of IMC formation; impaired motility
CDPK1Calcium signaling; regulates parasite egressDefective invasion and egress
ARF1Vesicular trafficking; Golgi functionDisrupted protein secretion
MSP1Glycosylphosphatidylinositol (GPI)-anchored merozoite surface proteinAltered host cell recognition

Chemical validation of PfNMT was achieved using tetradec-13-ynoic acid (YnMyr), an alkynyl-myristate analog, which competitively labels N-myristoylated proteins. Selective small-molecule inhibitors like DDD85646 and IMP-1002 phenocopy genetic knockdown, confirming NMT’s druggability [2] [10].

Properties

Product Name

IMP-1002

IUPAC Name

1-(5-(4-Fluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C25H30FN5O

Molecular Weight

435.5474

InChI

InChI=1S/C25H30FN5O/c1-16-20(17(2)30(5)27-16)11-12-32-25-14-19(26)8-9-21(25)18-7-10-24-22(13-18)23(15-29(3)4)28-31(24)6/h7-10,13-14H,11-12,15H2,1-6H3

InChI Key

YEOAAQMCKFJWKF-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN(C)C2=C1C=C(C3=CC=C(F)C=C3OCCC4=C(C)N(C)N=C4C)C=C2

Solubility

Soluble in DMSO

Synonyms

IMP-1002; IMP 1002; IMP1002

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.